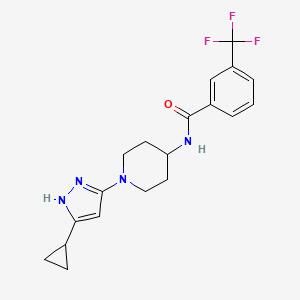

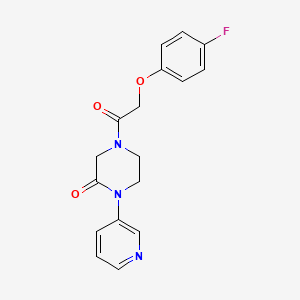

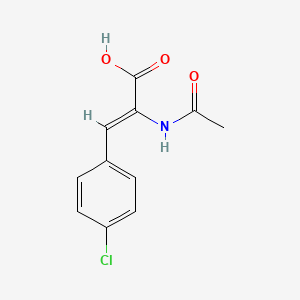

![molecular formula C24H29N3O4S B2685267 4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851407-24-4](/img/structure/B2685267.png)

4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Scientific Research Applications

Polymorphic and Salt Formation Studies

Research on polymorphs and salts of related benzamide derivatives, like 4-nitro-N-(quinolin-8-yl)benzamide, highlights the significance of understanding different crystalline forms and their salt derivatives for drug development and materials science. Polymorphs, characterized by differences in their packing patterns, exhibit diverse physical properties such as melting points, which can influence the drug's bioavailability and stability. Salts of these compounds, with various anions, show conformational differences, affecting their solubility and, consequently, their application potential in pharmaceutical formulations (Khakhlary & Baruah, 2014).

Catalytic Applications

Copper(II)-catalyzed remote sulfonylation of aminoquinolines demonstrates the utility of related compounds in synthetic chemistry, offering a method to introduce sulfonyl groups into molecules. This process highlights the importance of such compounds in creating derivatives with potential biological activity or for further chemical transformations. The environmentally benign byproducts and the use of stable, safe sodium sulfinates as sulfide sources further emphasize the role of these compounds in green chemistry (Xia et al., 2016).

Antiviral Research

In antiviral research, novel 3-sulphonamido-quinazolin-4(3H)-One derivatives synthesized through microwave-assisted techniques were evaluated against a range of respiratory and biodefense viruses. This study exemplifies the potential of related benzamide derivatives in developing antiviral agents. The methodology allows for rapid synthesis, and the evaluation against viruses like influenza and severe acute respiratory syndrome corona highlights the potential medicinal applications of these compounds (Selvam et al., 2007).

Antimalarial and COVID-19 Research

A theoretical investigation into antimalarial sulfonamides for COVID-19 drug applications utilized computational calculations and molecular docking studies. This research demonstrates the multifaceted potential of sulfonamide derivatives (a category closely related to the target compound) in addressing global health challenges such as malaria and COVID-19. The identification of compounds with significant activity against malaria and potential binding affinity to SARS-CoV-2 enzymes underscores the importance of such chemical studies in drug discovery and development (Fahim & Ismael, 2021).

properties

IUPAC Name |

4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-5-27(6-2)32(30,31)20-11-9-18(10-12-20)23(28)25-14-13-19-15-21-16(3)7-8-17(4)22(21)26-24(19)29/h7-12,15H,5-6,13-14H2,1-4H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJJNEMVVONJLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

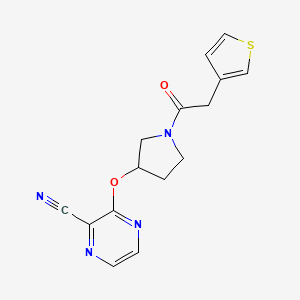

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685189.png)

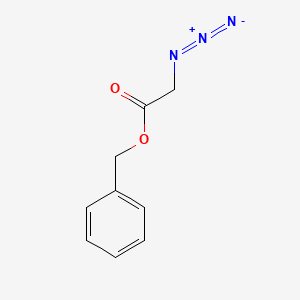

![N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B2685196.png)

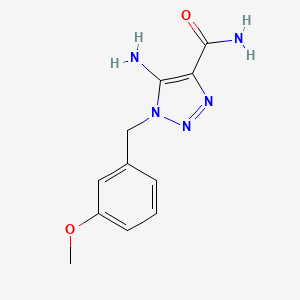

![ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B2685200.png)

![2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime](/img/structure/B2685202.png)

![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2685204.png)